(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA.
Adenosine, also known as adenocard or ade-rib, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. Adenosine is a drug which is used as an initial treatment for the termination of paroxysmal supraventricular tachycardia (pvst), including that associated with accessory bypass tracts, and is a drug of choice for terminating stable, narrow-complex supraventricular tachycardias (svt). also used as an adjunct to thallous chloride ti 201 myocardial perfusion scintigraphy (thallium stress test) in patients who are unable to exercise adequately, as well as an adjunct to vagal maneuvers and clinical assessment to establish a specific diagnosis of undefined, stable, narrow-complex svt. Adenosine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Adenosine has been found throughout all human tissues, and has also been detected in most biofluids, including urine, feces, cerebrospinal fluid, and saliva. Within the cell, adenosine is primarily located in the mitochondria and lysosome. Adenosine exists in all eukaryotes, ranging from yeast to humans. Adenosine participates in a number of enzymatic reactions. In particular, Adenosine can be converted into inosine through its interaction with the enzyme adenosine deaminase. In addition, Adenosine can be converted into adenine and ribose 1-phosphate through its interaction with the enzyme purine nucleoside phosphorylase. In humans, adenosine is involved in the thioguanine action pathway, the azathioprine action pathway, the methionine metabolism pathway, and the mercaptopurine action pathway. Adenosine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, the hypermethioninemia pathway, adenine phosphoribosyltransferase deficiency (aprt), and adenosine deaminase deficiency. Adenosine is a potentially toxic compound.
Adenosine is a ribonucleoside composed of a molecule of adenine attached to a ribofuranose moiety via a beta-N(9)-glycosidic bond. It has a role as an anti-arrhythmia drug, a vasodilator agent, an analgesic, a human metabolite and a fundamental metabolite. It is a purines D-ribonucleoside and a member of adenosines. It derives from an adenine.
Brand Name: Vulcanchem
CAS No.: 5536-17-4
VCID: VC0001017
InChI: InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7+,10?/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

CAS No.: 5536-17-4

APIs

VCID: VC0001017

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

Purity: 98%

(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol - 5536-17-4

CAS No. 5536-17-4
Product Name (2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name (3S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7+,10?/m1/s1
Standard InChIKey OIRDTQYFTABQOQ-UHTZMRCNSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Impurities Adenine
Adenosine 3'-(dihydrogen phosphate)
Adenosine 3'-(tetrahydrogen triphosphate)
Adenosine 3'-(trihydrogen diphosphate)
D-ribose
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Appearance White powder
Boiling Point 676.3±65.0 °C at 760 mmHg
Colorform Needles (from water +3/2)
Crystals from water
White crystalline powde
Melting Point 500 to 518 °F (NTP, 1992)
235.5 °C
246.375 °C
235.5°C
Physical Description Vidarabine is a white to off-white crystalline powder. (NTP, 1992)
Solid
Description Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA.
Adenosine, also known as adenocard or ade-rib, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. Adenosine is a drug which is used as an initial treatment for the termination of paroxysmal supraventricular tachycardia (pvst), including that associated with accessory bypass tracts, and is a drug of choice for terminating stable, narrow-complex supraventricular tachycardias (svt). also used as an adjunct to thallous chloride ti 201 myocardial perfusion scintigraphy (thallium stress test) in patients who are unable to exercise adequately, as well as an adjunct to vagal maneuvers and clinical assessment to establish a specific diagnosis of undefined, stable, narrow-complex svt. Adenosine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Adenosine has been found throughout all human tissues, and has also been detected in most biofluids, including urine, feces, cerebrospinal fluid, and saliva. Within the cell, adenosine is primarily located in the mitochondria and lysosome. Adenosine exists in all eukaryotes, ranging from yeast to humans. Adenosine participates in a number of enzymatic reactions. In particular, Adenosine can be converted into inosine through its interaction with the enzyme adenosine deaminase. In addition, Adenosine can be converted into adenine and ribose 1-phosphate through its interaction with the enzyme purine nucleoside phosphorylase. In humans, adenosine is involved in the thioguanine action pathway, the azathioprine action pathway, the methionine metabolism pathway, and the mercaptopurine action pathway. Adenosine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, the hypermethioninemia pathway, adenine phosphoribosyltransferase deficiency (aprt), and adenosine deaminase deficiency. Adenosine is a potentially toxic compound.
Adenosine is a ribonucleoside composed of a molecule of adenine attached to a ribofuranose moiety via a beta-N(9)-glycosidic bond. It has a role as an anti-arrhythmia drug, a vasodilator agent, an analgesic, a human metabolite and a fundamental metabolite. It is a purines D-ribonucleoside and a member of adenosines. It derives from an adenine.
Purity 98%
Related CAS 24356-66-9
Shelf Life Vidarabine ophthalmic ointment should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
Solubility less than 1 mg/mL at 70° F (NTP, 1992)
8230 mg/L
Insoluble in ethanol
In water, 5.1 g/L at 25 °C
37 mg/mL
>40.1 [ug/mL]
Synonyms 9 beta Arabinofuranosyladenine; 9 beta D Arabinofuranosyladenine; 9-beta-Arabinofuranosyladenine; 9-beta-D-Arabinofuranosyladenine; Adenine Arabinoside; alpha Ara A; alpha D Arabinofuranosyladenine; alpha-Ara A; alpha-D-Arabinofuranosyladenine; Ara A; Ara-A; Arabinofuranosyladenine; Arabinoside, Adenine; Arabinosyladenine; beta Ara A; beta-Ara A; Vidarabine; Vira A; Vira-A; ViraA
Vapor Pressure 6.0X10-15 mm Hg at 25 °C (est)
Reference 1: Whitley R, Alford C, Hess F, Buchanan R. Vidarabine: a preliminary review of its pharmacological properties and therapeutic use. Drugs. 1980;20(4):267–282. doi:10.2165/00003495-198020040-00002
2: Borondy PE, Chang T, Maschewske E, Glazko AJ. Inhibition of adenosine deaminase by co-vidarabine and its effect on the metabolic disposition of adenine arabinoside (vidarabine). Ann N Y Acad Sci. 1977;284:9–20. doi:10.1111/j.1749-6632.1977.tb21932.x
3: Cullis PA, Cushing R. Vidarabine encephalopathy. J Neurol Neurosurg Psychiatry. 1984;47(12):1351–1354. doi:10.1136/jnnp.47.12.1351
4: Tjean M, Bury J, Fillet G. La vidarabine: un traitement antiherpétique actif par voie parentérale [Vidarabine: an active antiherpetic treatment by parenteral administration]. Rev Med Liege. 1982;37(3):82–85.
5: Sacks SL, Smith JL, Pollard RB, et al. Toxicity of vidarabine. JAMA. 1979;241(1):28–29. doi:10.1001/jama.1979.03290270020010
6: Hsu CC, Park JY, Ho NF, Higuchi WI, Fox JL. Topical vaginal drug delivery I: effect of the estrous cycle on vaginal membrane permeability and diffusivity of vidarabine in mice. J Pharm Sci. 1983;72(6):674–680. doi:10.1002/jps.2600720620
7: Vidarabine ophthalmic ointment (Vira-A). Drug Ther Bull. 1979;17(11):43–44.
8: Shannon WM, Westbrook L, Arnett G, Daluge S, Lee H, Vince R. Comparison of the efficacy of vidarabine, its carbocyclic analog (cyclaradine), and cyclaradine-5'-methoxyacetate in the treatment of herpes simplex virus type 1 encephalitis in mice. Antimicrob Agents Chemother. 1983;24(4):538–543. doi:10.1128/aac.24.4.538
9: Buchanan RA, Kinkel AW, Alford CA Jr, Whitley RJ. Plasma levels and urinary excretion of vidarabine after repeated dosing. Clin Pharmacol Ther. 1980;27(5):690–696. doi:10.1038/clpt.1980.98
10: Fauvelle F, Léon A, Nicolas P, Tod M, Guillevin L, Petitjean O. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa. Fundam Clin Pharmacol. 1992;6(1):11–15. doi:10.1111/j.1472-8206.1992.tb00088.x
PubChem Compound 6420052
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator